molecular formula C25H36N4O2S B2715358 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide CAS No. 898435-05-7

2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide

Cat. No. B2715358
CAS RN: 898435-05-7
M. Wt: 456.65
InChI Key: AEWKPOGAYXUGFF-UHFFFAOYSA-N
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Description

The compound “2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide” is a complex organic molecule. It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms . Pyrimidines and their derivatives have been described with a wide range of biological potential .


Synthesis Analysis

The synthesis of similar compounds, such as thioxopyrimidines and their condensed analogs, has been discussed in the literature . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Hossan et al. (2012) focused on the synthesis of pyrimidinones, oxazinones, and their derivatives using citrazinic acid as a starting material, showcasing their antimicrobial activities against various bacterial and fungal strains. This illustrates the potential of pyrimidine derivatives in developing new antimicrobial agents (Hossan et al., 2012).

Antianaphylactic Activity

Research by Wagner, Vieweg, and Leistner (1993) synthesized thieno[2,3-d]pyrimidines with specific residues, some of which demonstrated antianaphylactic activity. This suggests the role of such compounds in exploring new treatments for allergic reactions (Wagner, Vieweg, & Leistner, 1993).

Molecular Structure and Computational Study

A combined X-ray structural and computational study by Craciun et al. (1999) on an isocytosine analog highlights the structural elucidation and theoretical insights into pyrimidinone derivatives. Such studies are crucial for understanding the chemical and physical properties of these compounds, which can guide their application in various fields (Craciun et al., 1999).

Synthesis and Structural Insights

Another study by Craciun et al. (1998) discusses the synthesis of novel 2-diethylamino-6-methyl-4(3H)-pyrimidinones, offering structural insights and potential applications in pharmaceuticals or agrochemicals due to their inherent biological activity (Craciun et al., 1998).

properties

IUPAC Name

2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O2S/c1-6-28(7-2)12-9-13-29-21-11-8-10-20(21)24(27-25(29)31)32-16-22(30)26-23-18(4)14-17(3)15-19(23)5/h14-15H,6-13,16H2,1-5H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWKPOGAYXUGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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